N-tert-butyl-2-chloropyridine-3-carboxamide
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Overview
Description
N-tert-butyl-2-chloropyridine-3-carboxamide is a heterocyclic compound with the molecular formula C10H13ClN2O. It is known for its unique structure, which includes a pyridine ring substituted with a tert-butyl group, a chlorine atom, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-chloropyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield amine derivatives or partially reduced pyridine rings.
Scientific Research Applications
N-tert-butyl-2-chloropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-bromo-N-tert-butyl-2-chloropyridine-3-carboxamide: This compound has a similar structure but with a bromine atom instead of a chlorine atom, which can lead to different reactivity and properties.
N-tert-butyl-2-chloronicotinamide: This compound lacks the carboxamide group, which affects its chemical behavior and applications.
Uniqueness: N-tert-butyl-2-chloropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, chlorine atom, and carboxamide group makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
N-tert-butyl-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZKESLUSNPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394039 |
Source
|
Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144084-34-4 |
Source
|
Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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